(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol
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Overview
Description
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives. It features a fluorine atom attached to the indene ring, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene ring. The presence of the fluorine atom and the hydroxyl group attached to the methylene carbon makes this compound unique and potentially useful in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can be achieved through several synthetic routes. One common method involves the reduction of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method offers higher yields and is more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone.
Reduction: (4-fluoro-2,3-dihydro-1H-inden-5-yl)methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can lead to various biological effects, including enzyme inhibition or receptor modulation.
Comparison with Similar Compounds
Similar Compounds
- (4-fluoro-2,3-dihydro-1H-inden-5-yl)methanone
- (4-fluoro-2,3-dihydro-1H-inden-5-yl)methane
- (4-chloro-2,3-dihydro-1H-inden-5-yl)methanol
Uniqueness
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group on the indene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11FO |
---|---|
Molecular Weight |
166.19 g/mol |
IUPAC Name |
(4-fluoro-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H11FO/c11-10-8(6-12)5-4-7-2-1-3-9(7)10/h4-5,12H,1-3,6H2 |
InChI Key |
BUALKVLUMRSMJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=C(C=C2)CO)F |
Origin of Product |
United States |
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